N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c19-10-11-21-17(8-12-22-13-9-17)14-18-16(20)7-6-15-4-2-1-3-5-15/h1-5,19H,6-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJCLQSBMQJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide involves several steps, typically starting with the preparation of the thian-4-yl intermediate. The intermediate is then reacted with 2-hydroxyethoxy and phenylpropanamide under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of amide derivatives and sulfur-containing heterocycles. Below is a detailed comparison based on synthesis, physicochemical properties, and functional group variations:
Phenylpropanamide Derivatives
describes N-{(1R)-2-hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide (12b) and analogs (12a, 12c). These compounds differ in the phenylpropanamide chain length and substituents:
- 12a : 2-phenylacetamide (shorter chain).
- 12b : 3-phenylpropanamide (target compound’s closest analog).
- 12c : 4-phenylbutanamide (longer chain).
| Compound | Chain Length | Yield (%) | Key Structural Features |
|---|---|---|---|
| 12a | C2 | 51 | 2-phenylacetamide, hydroxyethyl group |
| 12b | C3 | 51 | 3-phenylpropanamide, hydroxyethyl group |
| 12c | C4 | 57 | 4-phenylbutanamide, hydroxyethyl group |
Key Observations :
- Longer alkyl chains (e.g., 12c) correlate with marginally higher synthesis yields (57% vs. 51% for 12a/12b), possibly due to improved steric stabilization during coupling reactions .
- The hydroxyethyl group in these analogs enhances water solubility, a feature likely shared with the target compound.
Thioamide Analogs
details 2-(4-methoxybenzenethio)propanamide , a thioamide analog. Unlike the target compound’s oxygen-based hydroxyethoxy group, this derivative replaces the amide oxygen with sulfur, altering electronic and steric properties:
| Property | Target Compound | 2-(4-Methoxybenzenethio)propanamide |
|---|---|---|
| Amide Type | Carboxamide | Thioamide |
| Key Substituent | 2-hydroxyethoxy-thianyl | 4-methoxybenzenethio |
| Synthesis Method | Not reported | 2-chloropropanamide + thiol |
Key Observations :
- The methoxy group in the analog may reduce metabolic stability compared to the target’s hydroxyethoxy group, which is more polar.
Heterocyclic and Sulfonamide Variants
and highlight compounds with sulfonamide and organometallic substituents:
- 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide (): Ferrocene moiety introduces redox activity, unlike the target’s sulfur heterocycle .
Key Observations :
- The thiane ring in the target compound may offer better metabolic stability than ferrocene-based analogs.
Biological Activity
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thian (sulfur-containing) ring, an ethoxy group, and a phenylpropanamide moiety, which contribute to its unique biological profile. The molecular formula is C15H19NO2S, with a molecular weight of approximately 293.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO2S |
| Molecular Weight | 293.38 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Apoptosis Induction : Similar to other compounds with structural analogies, this compound has shown potential in inducing apoptosis in cancer cells. Studies have demonstrated that it can activate caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, particularly at the S phase. This effect is significant as it may prevent the proliferation of cancer cells.
- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote differentiation and apoptosis in tumor cells .
Study 1: Apoptotic Effects on Colon Cancer Cells
A study conducted on colon cancer cell lines demonstrated that treatment with this compound resulted in a statistically significant increase in apoptotic cells compared to control groups. The study utilized Annexin V staining to quantify apoptosis levels, revealing that approximately 59.5% of treated cells underwent apoptosis, which was comparable to known chemotherapeutic agents like etoposide .
Study 2: Cell Cycle Analysis
In another investigation focusing on the cell cycle dynamics of treated cancer cells, flow cytometry analysis showed that a substantial percentage of cells were arrested at the S phase post-treatment with the compound. Specifically, 54% of cells were found in this phase, indicating a potential mechanism for its antitumor activity by hindering cell division .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Apoptosis Induction | 59.5% apoptotic cells observed |
| Cell Cycle Arrest | 54% of cells arrested at S phase |
| Caspase Activation | Significant activation of caspases |
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological aspects is crucial for future applications. Initial studies suggest that the compound exhibits low toxicity profiles in vitro; however, further in vivo studies are necessary to establish safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
